N-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(2,4-Dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure features a 1,2,3-triazole ring fused to a quinazoline scaffold, substituted with a 4-fluorobenzenesulfonyl group at position 3 and a 2,4-dimethoxyphenylamine moiety at position 3. The 4-fluorobenzenesulfonyl group introduces electron-withdrawing effects, which may enhance binding affinity to biological targets, while the 2,4-dimethoxyphenyl substituent likely influences solubility and pharmacokinetic parameters.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O4S/c1-32-15-9-12-18(20(13-15)33-2)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)34(30,31)16-10-7-14(24)8-11-16/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBBEKYUUVTGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.
Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group is introduced through a sulfonylation reaction, typically using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Dimethoxyphenyl Moiety: The final step involves the coupling of the dimethoxyphenyl group to the triazoloquinazoline core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinazoline derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of N-(2,4-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine with key analogs (Table 1).
Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
*Inferred from structural analogs and substitution trends.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorobenzenesulfonyl group in the target compound contrasts with non-fluorinated sulfonyl groups in analogs (e.g., ). Fluorine’s electronegativity may improve target binding compared to phenylsulfonyl derivatives.
Aromatic Ether Modifications: The 2,4-dimethoxyphenyl group in the target compound differs from ethoxy or diethoxy substituents in .
Alkyl vs. Aromatic Chains : The phenethylamine substituent in introduces flexibility, which could favor blood-brain barrier penetration, whereas rigid aromatic amines (e.g., in the target compound) may favor peripheral targets.
Research Findings and Implications
- Cytotoxicity Trends : Compounds with sulfonyl groups (e.g., ) have been associated with cytotoxicity in assays such as Daphnia magna models, suggesting possible apoptotic or membrane-disruptive mechanisms .
- Kinase Inhibition Potential: Triazoloquinazolines with sulfonyl substituents are known to interact with ATP-binding pockets in kinases. The fluorine atom in the target compound may enhance this interaction through polar interactions .
- Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via cyclization of precursor amines and sulfonyl chlorides, indicating feasible routes for scaling production .
Biological Activity
N-(2,4-Dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with potential biological activity. This article will detail its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural elements:
- Molecular Formula : C18H17F N4O3S
- Molecular Weight : 368.42 g/mol
- CAS Number : Not specifically listed in the provided sources.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in the context of antimicrobial and anticancer properties. Its structure suggests potential inhibition of specific enzymes and pathways critical for pathogen survival and cancer cell proliferation.
- Enzyme Inhibition : The sulfonamide group in the compound is known for its ability to inhibit certain enzymes involved in bacterial synthesis pathways. This mechanism is crucial for its potential use as an antimicrobial agent.
- Antitumor Activity : Research indicates that compounds with similar quinazoline frameworks exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
A study investigating similar quinazoline derivatives showed significant antimicrobial activity against Mycobacterium tuberculosis (Mtb), suggesting that this compound could exhibit comparable effects. The structure-activity relationship (SAR) highlighted that modifications on the quinazoline core could enhance potency against bacterial targets .
Anticancer Activity
In vitro studies have demonstrated that related compounds can inhibit growth in various cancer cell lines. For instance, quinazoline derivatives have been shown to interact with tyrosine kinases and other cancer-related pathways . The presence of fluorine in the sulfonyl group may increase metabolic stability and bioavailability, enhancing therapeutic efficacy.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Target | Reference |
|---|---|---|---|
| Quinazoline A | Antimicrobial | Mtb | |
| Quinazoline B | Antitumor | Various Cancer Lines | |
| Sulfonamide C | Enzyme Inhibition | Bacterial Enzymes |
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a comparative study of quinazoline derivatives, this compound exhibited moderate activity against resistant strains of Mtb. The study emphasized the importance of structural modifications in enhancing activity against resistant pathogens. -
Case Study on Cancer Cell Lines :
Another investigation into quinazoline-based compounds revealed that those with a similar structural motif significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms. This suggests a promising avenue for therapeutic development using this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
